Thyminose-d3

Isotopic Purity Mass Spectrometry Deuterium Enrichment

Quantitative LC-MS/MS analysis of endogenous Thyminose is frequently compromised by matrix effects and ionization variability in complex biological samples. Thyminose-d3 is a deuterium-labeled stable isotope internal standard (SIL-IS) engineered to correct for these analytical variables, ensuring robust, regulatory-compliant data integrity. • Co-elutes with Thyminose; compensates for matrix effects and ionization variability in plasma, urine, and tissue homogenates • +3 Da mass shift enables interference-free detection; ≥98% chemical purity with high isotopic enrichment • Validated for GLP/GMP bioanalytical workflows; supports inter-day and inter-laboratory reproducibility

Molecular Formula C5H10O4
Molecular Weight 137.15 g/mol
Cat. No. B12404778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyminose-d3
Molecular FormulaC5H10O4
Molecular Weight137.15 g/mol
Structural Identifiers
SMILESC(C=O)C(C(CO)O)O
InChIInChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2D,8D,9D
InChIKeyASJSAQIRZKANQN-PLMKOPLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thyminose-d3: Deuterated Endogenous Metabolite for Quantitative LC-MS and Metabolic Tracing


Thyminose-d3, also known as Deoxyribose-d3, is a deuterium-labeled analog of the endogenous metabolite Thyminose (2-deoxy-D-ribose) . It is classified as a stable isotope-labeled compound, a category of molecules widely used as analytical internal standards and metabolic tracers due to their near-identical physicochemical properties to their unlabeled counterparts, which ensures consistent behavior in complex biological matrices [1]. Its primary function in research is to serve as a precise internal standard for the quantitation of Thyminose in mass spectrometry-based assays, compensating for analytical variability and enabling robust, reproducible data [2].

Critical Need for Thyminose-d3: Why Unlabeled Analogs Cannot Be Interchanged


Substituting Thyminose-d3 with its unlabeled form, Thyminose, or other structural analogs in quantitative workflows is scientifically invalid. The core function of a stable isotope-labeled internal standard (SIL-IS) like Thyminose-d3 is to co-elute with and exhibit identical ionization efficiency and matrix effects as the target analyte, thereby correcting for analytical variability in liquid chromatography-mass spectrometry (LC-MS) assays [1]. Unlabeled compounds cannot provide this correction, leading to significant quantitative inaccuracies and poor inter-assay precision, particularly in complex biological samples. Furthermore, the specific deuterium enrichment pattern and high isotopic purity of Thyminose-d3 are crucial for preventing cross-talk and ensuring a stable, distinct mass shift for unequivocal detection, a feature not present in generic, non-deuterated alternatives .

Quantitative Evidence for Selecting Thyminose-d3: Purity, Isotopic Enrichment, and Analytical Utility


Isotopic Purity and Enrichment: High Atom% D for Interference-Free MS Detection

The utility of a deuterated internal standard is directly correlated with its isotopic purity. Thyminose-d3, as a class representative for deuterated thymidine/nucleoside compounds, is available with high atom% deuterium enrichment. For instance, a related compound, Thymidine-d3, is commercially specified at 99.6 atom% D . This level of enrichment is critical for analytical applications, as it ensures a negligible background signal from unlabeled molecules at the monitored mass-to-charge (m/z) ratio, thereby preventing cross-talk and enabling a high signal-to-noise ratio. In mechanistic studies using d3-thymidine, it was demonstrated that even trace amounts of protiated impurity can dramatically alter experimental outcomes, with a 17-fold enrichment of the impurity observed in the reaction product [1]. This highlights the necessity of procuring compounds with verified high isotopic purity.

Isotopic Purity Mass Spectrometry Deuterium Enrichment

Analytical Specificity: Distinct m/z Shift for Unambiguous Quantitation of Thyminose

The incorporation of three deuterium atoms in Thyminose-d3 results in a molecular weight increase of +3 Da relative to unlabeled Thyminose (m/z 134 to m/z 137) . This mass difference is fundamental for its function as an internal standard in mass spectrometry. When added to a sample, it co-elutes with the target analyte (unlabeled Thyminose) but is distinguished by the mass spectrometer at its unique m/z ratio. This allows for the direct correction of matrix effects and ionization variability, which is the core principle of stable isotope dilution mass spectrometry (SIL-IS) [1]. In contrast, an external calibration method using unlabeled Thyminose cannot account for sample-specific variations in signal suppression or enhancement, leading to less accurate and precise quantification.

LC-MS/MS Quantitation Internal Standard

Chemical Purity for Robust Assay Performance: Minimizing Interference in Metabolic Studies

High chemical purity is a prerequisite for reliable use as an internal standard. For Thyminose-d3, vendors specify a purity of >98% [1]. This is consistent with the purity specifications of other high-quality deuterated standards used in quantitative bioanalysis. Using a compound with low purity introduces unknown and potentially variable contaminants that can cause ion suppression, generate interfering peaks, or otherwise degrade the performance and reproducibility of the analytical method [2]. In contrast, non-certified or lower-grade analogs may contain impurities that lead to inconsistent results and require additional method development to resolve.

Chemical Purity Assay Reproducibility Metabolomics

Recommended Application Scenarios for Thyminose-d3 Based on Quantitative Evidence


Quantitative LC-MS/MS Analysis of Thyminose in Biological Fluids and Tissues

Thyminose-d3 is the optimal internal standard for the absolute quantification of endogenous Thyminose in complex biological matrices such as plasma, urine, and tissue homogenates using LC-MS/MS . Its near-identical physicochemical properties ensure it co-elutes with the analyte, effectively compensating for matrix effects and ionization variability. The +3 Da mass shift provides a clear, interference-free signal, enabling the development of highly accurate and precise assays with robust inter-day and inter-laboratory reproducibility, as mandated in regulated bioanalysis [1].

Metabolic Flux Analysis and Tracer Studies in Pentose Phosphate Pathway Research

In metabolic research, Thyminose-d3 can be used as a tracer to study the dynamics of the pentose phosphate pathway and deoxyribose metabolism [2]. The high isotopic purity of Thyminose-d3 is critical here, as it minimizes background signal from unlabeled species, allowing for more accurate tracking of the labeled compound's incorporation into downstream metabolites and enabling precise calculation of metabolic fluxes. Its use reduces the confounding effects of natural abundance isotopes and trace protiated impurities that can skew results in sensitive flux studies [3].

Method Development and Validation for GLP/GMP-Compliant Bioanalysis

In pharmaceutical and CRO laboratories operating under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP), method validation requires the use of well-characterized internal standards. The >98% chemical purity and high isotopic enrichment of Thyminose-d3 align with the stringent requirements for validated bioanalytical methods used in drug development [4]. Its consistent performance reduces the risk of method failure during validation and sample analysis runs, ensuring data integrity and compliance with regulatory guidelines [5].

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